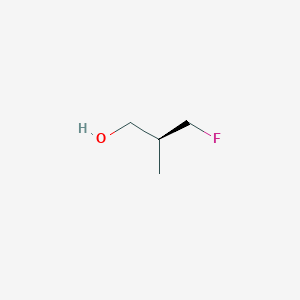

(S)-3-fluoro-2-methylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1639042-43-5 |

|---|---|

Molecular Formula |

C4H9FO |

Molecular Weight |

92.11 g/mol |

IUPAC Name |

(2S)-3-fluoro-2-methylpropan-1-ol |

InChI |

InChI=1S/C4H9FO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m1/s1 |

InChI Key |

HRPXBIFMRWNHRU-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@@H](CO)CF |

Canonical SMILES |

CC(CO)CF |

Origin of Product |

United States |

Mechanistic Investigations and Stereochemical Control in S 3 Fluoro 2 Methylpropan 1 Ol Synthesis

Elucidation of Reaction Pathways and Transition States in Catalytic Systems

The synthesis of fluoroalcohols often involves complex catalytic cycles, the pathways of which can be elucidated through a combination of experimental and computational methods, such as Density Functional Theory (DFT) calculations. These studies provide critical insights into the energetics of the reaction, identifying key intermediates and the transition states that connect them.

A representative example can be found in the computational study of a copper-catalyzed synthesis of fluoroalcohols from alkylboranes and ketones. acs.org DFT calculations map out the entire reaction profile, revealing the Gibbs free energy at each stage. The catalytic cycle typically begins with the formation of an active catalytic species. In the copper-catalyzed system, a crucial step is the transmetalation stage, where the alkyl group is transferred from a boron atom to the copper center. acs.org This process proceeds through a specific transition state, often denoted as TS1 , which involves the breaking of the existing carbon-boron bond and the formation of a new copper-carbon bond. acs.org

The table below summarizes the calculated Gibbs energy profile for a model copper-catalyzed addition of a fluorinated alkyl borane (B79455) (RF-9-BBN) onto acetone, illustrating the energy changes along the reaction pathway. acs.org

| Species | Description | Relative Gibbs Energy (kcal/mol) |

| I3 | Intermediate before transmetalation | 0.0 |

| TS1 | Transmetalation Transition State | 16.9 |

| I4 | Intermediate after transmetalation | -1.5 |

| TS2 | Nucleophilic Substitution Transition State | 45.4 |

| I5 | Intermediate after C-C bond formation | -14.6 |

This interactive table provides a simplified energy profile for a model fluoroalcohol synthesis. The values represent the energy investment required to overcome the activation barriers for key steps.

Origins of Enantioselectivity and Diastereoselectivity in Asymmetric Transformations

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like (S)-3-fluoro-2-methylpropan-1-ol. The introduction of a fluorine atom can significantly influence the stereochemical outcome of a reaction, sometimes in non-intuitive ways.

Diastereoselectivity: The presence of a fluorine atom can dramatically alter the diastereoselectivity of a reaction compared to its non-fluorinated counterpart. A phenomenon known as "fluorine-induced diastereodivergence" has been observed in certain reactions, such as the aza-Henry reaction. nih.govrsc.org In many catalyst-controlled aza-Henry reactions, the anti-diastereomer is heavily favored. nih.gov However, the introduction of an α-fluoro substituent on the nitroalkane pronucleophile can lead to an unusual reversal, favoring the syn-aza-Henry product. nih.govrsc.org This reversal highlights that the fluorine atom is not merely a passive substituent but actively participates in dictating the geometry of the transition state, likely through a combination of steric and electronic effects that override the catalyst's inherent preference.

The table below illustrates the impact of fluorine on diastereoselectivity in a catalyzed aza-Henry reaction, showing a distinct reversal of the major product. nih.gov

| Nitroalkane Pronucleophile | Diastereomeric Ratio (anti:syn) | Major Stereoisomer |

| Phenyl Nitromethane | 5.2 : 1 | anti |

| α-Fluoro Phenyl Nitromethane | 1 : 4.5 | syn |

This interactive table demonstrates the concept of fluorine-induced diastereodivergence, where the presence of a fluorine atom reverses the preferred stereochemical outcome.

Enantioselectivity: The origin of enantioselectivity in asymmetric catalysis lies in the energy difference between the two diastereomeric transition states that lead to the (R) and (S) enantiomers. A chiral catalyst creates a chiral environment, causing one of these transition states to be lower in energy than the other. Computational studies are instrumental in understanding these subtle energy differences. acs.org For instance, in the asymmetric hydrogenation of imines catalyzed by chiral boranes, the final enantiomeric excess (ee) is dictated by the relative free energies of the transition states corresponding to the hydride transfer. acs.org The most stable conformers of the catalyst-substrate complex may not be the ones that lead to the product; rather, less stable, higher-energy conformers can be the ones that proceed through the lowest-energy transition state, thus determining the stereochemical outcome. acs.org The intricate balance of steric hindrance, electronic interactions, and noncovalent interactions within the chiral pocket of the catalyst ultimately determines which enantiomer is formed preferentially.

Cooperative Effects in Dual-Catalyst Systems for Fluoroalcohol Synthesis

The success of cooperative catalysis hinges on the compatibility of the two catalysts and the avoidance of unproductive background reactions. ethz.ch The true cooperative action is often enabled by a network of noncovalent interactions, such as hydrogen bonding and π-π stacking, between the two catalysts and the substrates. rsc.org For example, in a Michael reaction cascade catalyzed by two chiral organocatalysts (proline and a cinchona-thiourea derivative), DFT computations have shown that both catalysts are actively involved in each step. rsc.org Proline forms a nucleophilic enamine with one substrate, while the thiourea (B124793) catalyst simultaneously activates the other substrate (nitrostyrene) through hydrogen bonding. This synergistic interaction stabilizes the transition state for the crucial C-C bond formation, leading to a lower energy pathway and high stereoselectivity. rsc.org

In the context of fluoroalcohol synthesis, a cooperative dual-catalyst system could be envisioned where one catalyst, for instance a Lewis base, activates a fluorinating agent, while a second chiral catalyst, such as a transition metal complex or an organocatalyst, binds to the prochiral substrate, controlling the facial selectivity of the fluorine addition. The challenge lies in designing systems where the two catalysts work in harmony to efficiently and stereoselectively construct the target molecule.

Synthetic Utility of S 3 Fluoro 2 Methylpropan 1 Ol As a Chiral Building Block

Precursor in the Synthesis of Chiral Fluorinated Amines

The primary alcohol functionality of (S)-3-fluoro-2-methylpropan-1-ol makes it an excellent precursor for the synthesis of various chiral fluorinated amines. The conversion of β-fluoroalcohols into corresponding amines is a well-established strategy in medicinal chemistry, where the introduction of fluorine can significantly modulate properties such as basicity (pKa), metabolic stability, and binding affinity. nih.gov

β-Fluoroamines: A direct and efficient route to chiral β-fluoroamines involves a two-step sequence starting from the β-fluoroalcohol. The hydroxyl group is first converted into a good leaving group, such as a triflate (trifluoromethanesulfonate). Subsequent SN2 displacement of the triflate with an amine nucleophile, such as benzylamine, yields the desired chiral β-fluoroamine. This method preserves the stereochemical integrity of the chiral center. nih.gov

γ-Fluoroamines: The synthesis of chiral γ-fluoroamines from this compound can be achieved through a three-step protocol. Following the activation of the alcohol as a triflate, a nucleophilic substitution is performed using a cyanide source to introduce a nitrile group, forming a chiral β-fluoronitrile. This intermediate is a stable and versatile linchpin. The final step involves the reduction of the nitrile functionality, for instance with indium(III) chloride and sodium borohydride, to afford the target γ-fluoroamine. nih.gov This multi-step sequence provides access to a key pharmacophore that has historically been challenging to prepare enantioselectively. nih.gov

The following table summarizes representative yields for the key steps in converting chiral β-fluoroalcohols to β- and γ-fluoroamines, demonstrating the general applicability of the methodology.

| Starting β-Fluoroalcohol | Intermediate (Product) | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) |

| Phenyl-substituted | β-Fluoronitrile | 1. Tf₂O, Pyridine (B92270); 2. KCN, 18-crown-6 | 93 | 96 |

| Phenyl-substituted | γ-Fluoroamine | InCl₃, NaBH₄ | 90 | 96 |

| Cyclohexyl-substituted | β-Fluoronitrile | 1. Tf₂O, Pyridine; 2. KCN, 18-crown-6 | 89 | 95 |

| Cyclohexyl-substituted | γ-Fluoroamine | InCl₃, NaBH₄ | 85 | 95 |

| Naphthyl-substituted | β-Fluoroamine | 1. Tf₂O, Pyridine; 2. Benzylamine | 83 | 94 |

Data adapted from a general method for the synthesis of chiral β- and γ-fluoroamines from β-fluoroalcohols. nih.gov

While this compound is an ideal precursor for monofluoromethylated amines, the synthesis of di- and trifluoromethylated amines typically employs different starting materials and strategies, such as the nucleophilic addition to trifluoromethyl imines or the use of trifluoromethylated building blocks.

Intermediate for Chiral Fluorinated Heterocycles

Chiral fluorinated nitrogen heterocycles are privileged scaffolds in drug discovery. This compound serves as a key starting material for accessing these structures, including fluorinated pyrrolidines, azetidines, and piperidines. The general strategy involves converting the starting alcohol into a bifunctional intermediate that can undergo intramolecular cyclization.

Common synthetic pathways include:

Conversion of the alcohol to a primary amine, yielding (S)-3-fluoro-2-methylpropan-1-amine. nih.gov

Introduction of a leaving group at a distal position of the carbon backbone.

Intramolecular nucleophilic substitution to form the heterocyclic ring.

Fluorinated Pyrrolidines and Piperidines: The synthesis of fluorinated pyrrolidines and piperidines can be achieved from amino alcohol precursors through cyclization. organic-chemistry.org For example, after converting this compound into an amino diol or a haloamine, intramolecular cyclization, often promoted by reagents like triphenylphosphine/diethyl azodicarboxylate (Mitsunobu conditions) or simply by a base, can furnish the desired five- or six-membered ring.

Fluorinated Azetidines: Azetidines are strained four-membered rings that are increasingly used as bioisosteres for larger groups in medicinal chemistry. nih.gov The synthesis of fluorinated azetidines can be accomplished from γ-amino alcohol precursors. organic-chemistry.org A synthetic route starting from this compound would involve chain extension followed by the formation of a 4-amino-2-fluoro-3-methylbutan-1-ol derivative, which can then be cyclized to the corresponding fluorinated azetidine.

The table below outlines general strategies for N-heterocycle formation from amino alcohols, which are accessible from this compound.

| Heterocycle Class | General Precursor | Typical Cyclization Method |

| Pyrrolidine | γ-Amino alcohol | Activation of hydroxyl group, intramolecular SN2 |

| Piperidine | δ-Amino alcohol | Reductive amination of a keto-amine |

| Azetidine | γ-Amino alcohol | Mesylation followed by base-induced ring closure |

Construction of Fluorinated Quaternary Carbon Stereocenters

The asymmetric construction of carbon-fluorine quaternary stereocenters is a significant challenge in organic synthesis, yet these motifs are found in numerous bioactive molecules. rsc.orgescholarship.org While this compound does not itself contain a quaternary center, it can be elaborated into substrates for reactions that generate such centers.

A plausible strategy involves the oxidation of the primary alcohol to the corresponding aldehyde, (S)-3-fluoro-2-methylpropanal. nih.gov This chiral aldehyde can then serve as an electrophile in stereoselective carbon-carbon bond-forming reactions, such as aldol (B89426) or Mannich additions. The resulting product, which now has a more complex carbon skeleton, can be further manipulated. For instance, an asymmetric allylic alkylation of a prochiral fluorine-containing nucleophile derived from the initial building block could be used to construct the quaternary center. nih.gov

Alternatively, derivatives of this compound can be used as nucleophiles. For example, conversion to an organometallic reagent or an enolate allows for its addition to an electrophile in reactions designed to create sterically congested centers. Asymmetric Michael additions and transition metal-catalyzed alkylations are powerful methods for this purpose, where a chiral catalyst controls the stereochemical outcome. rsc.orgnih.gov

Derivatization to Fluoro-Ethers and Fluoro-Esters

The primary hydroxyl group of this compound is readily derivatized to form fluoro-ethers and fluoro-esters. These derivatives are valuable as intermediates, fine chemicals, or as final products with tailored physical and biological properties. The analogous compound 2-fluoro-2-methylpropan-1-ol (B129798) is noted for its utility as a precursor to such derivatives. innospk.com

Fluoro-Ethers: Williamson ether synthesis is a common method for preparing ethers from this compound. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to yield the desired ether.

Fluoro-Esters: Esterification can be achieved through several standard methods. Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, is a classic approach. For more sensitive substrates or to achieve higher yields, acylation with more reactive carboxylic acid derivatives is preferred. This involves reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine, to neutralize the acid byproduct. The synthesis of benzoyloxy esters from similar halohydrins is well-documented. nih.gov

| Derivative | Reaction Type | Typical Reagents |

| Methyl Ether | Williamson Ether Synthesis | 1. NaH; 2. CH₃I |

| Benzyl Ether | Williamson Ether Synthesis | 1. NaH; 2. BnBr |

| Acetate Ester | Acylation | Ac₂O, Pyridine |

| Benzoate Ester | Acylation | Benzoyl Chloride, Et₃N |

Strategic Integration in Complex Molecule Synthesis

The true value of a chiral building block like this compound is demonstrated by its incorporation into the total synthesis of complex molecules, such as pharmaceuticals or natural products. The simultaneous introduction of a fluorine atom and a defined stereocenter is a powerful strategy in drug design to optimize a lead compound's pharmacological profile.

While a specific total synthesis employing this compound as a starting material is not detailed here, the strategic importance of such fluorinated C4 fragments is evident in the literature. Small, chiral fluorinated synthons are frequently used to construct key fragments of larger molecules. For example, the synthesis of a fluorinated analog of the blockbuster drug atorvastatin (B1662188) utilized a fluorinated building block in a key aldol reaction to set the stereochemistry and introduce fluorine in one step. fluoropharm.com

This compound provides a synthetically flexible platform for similar strategies. It can be used to prepare a key fragment that is later coupled with other parts of the target molecule, for example, via cross-coupling reactions, amide bond formation, or other C-C bond-forming reactions. Its utility lies in providing a reliable and stereochemically defined source of a fluorinated motif that can be carried through a multi-step synthesis.

Computational Chemistry and Theoretical Studies on S 3 Fluoro 2 Methylpropan 1 Ol

Quantum Chemical Calculations of Molecular Properties and Reactivity Profiles

Quantum chemical calculations are instrumental in elucidating the molecular properties and reactivity of organic compounds. For (S)-3-fluoro-2-methylpropan-1-ol, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to predict a range of characteristics. aps.org

Reactivity Descriptors: Frontier Molecular Orbital (FMO) theory, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated to assess the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A larger gap generally implies higher stability and lower reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the electron-withdrawing nature of fluorine would likely lower the energy of the LUMO, potentially making the carbon atom to which it is attached more susceptible to nucleophilic attack.

Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Computational Method |

| Optimized Geometry | Staggered conformations favored | DFT (e.g., B3LYP/6-31G*) |

| Dipole Moment | Significant, influenced by F and OH groups | DFT, ab initio |

| HOMO Energy | Localized on the oxygen atom of the hydroxyl group | DFT |

| LUMO Energy | Influenced by the C-F bond | DFT |

| HOMO-LUMO Gap | Moderate, indicating reasonable stability | DFT |

| Mulliken Charges | Negative charge concentrated on F and O atoms | Mulliken Population Analysis |

Note: The values in this table are illustrative of expected outcomes from quantum chemical calculations and are not based on published experimental data for this specific molecule.

Modeling of Chiral Recognition and Enantioselectivity in Biocatalytic and Chemical Catalytic Cycles

The chirality of this compound makes it a candidate for enantioselective reactions, and computational modeling is a powerful tool to understand the mechanisms of chiral recognition.

Biocatalytic Systems: In biocatalysis, enzymes such as alcohol dehydrogenases or lipases could be used for the synthesis or resolution of this chiral alcohol. mdpi.com Molecular docking simulations would be employed to model the interaction of both the (S) and (R) enantiomers within the active site of a selected enzyme. These simulations would help identify the key interactions, such as hydrogen bonds and van der Waals forces, that are responsible for enantiomeric discrimination. mdpi.com The enantiomer that fits more favorably into the active site, leading to a lower energy transition state for the reaction, would be the preferred substrate or product. chemrxiv.org Computational models can rationalize the observed enantioselectivity and guide protein engineering efforts to improve it. nih.govnih.govchemrxiv.org

Chemical Catalytic Cycles: In asymmetric chemical catalysis, chiral catalysts are used to selectively produce one enantiomer. Computational modeling can elucidate the mechanism of these reactions. By calculating the energies of the transition states for the formation of both enantiomers, the enantioselectivity of a given catalyst can be predicted. For this compound, this could involve modeling its formation through the asymmetric reduction of a corresponding ketone. The calculations would focus on the diastereomeric transition states formed between the substrate, the chiral catalyst, and the reducing agent.

Table 2: Key Interactions in Modeled Chiral Recognition

| Type of Interaction | Interacting Groups (Molecule) | Interacting Groups (Catalyst/Enzyme) | Significance |

| Hydrogen Bonding | Hydroxyl group (-OH) | Amino acid residues (e.g., Ser, His) | Orientation and binding |

| Steric Hindrance | Methyl group (-CH3), Fluoromethyl group (-CH2F) | Bulky residues in the active site | Enantiomeric discrimination |

| Dipole-Dipole | C-F bond | Polar residues | Stabilization of one enantiomer over the other |

Note: This table represents hypothetical interactions that would be investigated in a computational study of chiral recognition involving this compound.

Conformational Analysis and Stereoelectronic Effects of Fluorine Substitution

The substitution of a hydrogen atom with fluorine has profound stereoelectronic effects that influence the conformational preferences of a molecule. wikipedia.org

Conformational Isomers: For this compound, rotation around the C1-C2 and C2-C3 bonds will lead to various staggered and eclipsed conformations. A potential energy surface scan, calculated using quantum chemical methods, would identify the low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Gauche Effect: A key stereoelectronic interaction that would be investigated is the gauche effect. acs.org This effect often leads to a preference for a gauche conformation over an anti conformation when electronegative substituents are present on adjacent carbon atoms. In the case of this compound, the interaction between the C-F and C-O bonds is of particular interest. The gauche conformer, where the fluorine and hydroxyl groups are in a gauche relationship, may be stabilized by hyperconjugation, where there is a stabilizing interaction between the bonding orbital of a C-H bond and the antibonding orbital of the C-F or C-O bond. researchgate.net The polarity of the solvent can also influence conformational preferences, with more polar solvents potentially favoring conformers with larger dipole moments. acs.orgnih.govsoton.ac.uk

Table 3: Predicted Stable Conformers and Dominant Stereoelectronic Effects

| Conformer (Dihedral Angle F-C-C-O) | Relative Energy (Predicted) | Key Stereoelectronic Effect |

| Gauche (~60°) | Lower | Gauche effect, hyperconjugation (σC-H → σC-F/σC-O) |

| Anti (~180°) | Higher | Steric minimization |

Note: The relative energies are predictions based on general principles of stereoelectronic effects in similar molecules.

Future Perspectives and Challenges in the Research of S 3 Fluoro 2 Methylpropan 1 Ol

Development of Novel, Sustainable, and Scalable Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (S)-3-fluoro-2-methylpropan-1-ol presents a significant challenge that is central to modern organic chemistry. Future research will undoubtedly focus on creating synthetic pathways that are not only efficient and high-yielding but also environmentally sustainable and economically viable for large-scale production.

A primary area of development will likely involve asymmetric catalysis . This can be approached in several ways:

Enzymatic Synthesis: Biocatalysis offers a promising green alternative to traditional chemical synthesis. Enzymes such as alcohol dehydrogenases can facilitate the stereoselective reduction of a corresponding prochiral ketone, 3-fluoro-2-methylpropanal, to furnish the desired (S)-enantiomer with high optical purity. Lipases could also be employed for the kinetic resolution of a racemic mixture of 3-fluoro-2-methylpropan-1-ol. The advantages of enzymatic methods include mild reaction conditions, high selectivity, and reduced environmental impact.

Chiral Catalysts: The development of novel chiral metal complexes and organocatalysts for the asymmetric reduction of the parent ketone or the enantioselective fluorination of a suitable precursor will be crucial. For instance, chiral anion phase-transfer catalysis has been shown to be effective for the enantioselective fluorination of allylic alcohols, a strategy that could potentially be adapted.

Another avenue of exploration is the development of sustainable fluorinating reagents . Many traditional fluorinating agents are hazardous and produce significant chemical waste. Future methodologies will likely focus on the use of safer, more benign sources of fluorine.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High enantioselectivity, mild conditions, environmentally friendly. | Screening for and engineering of suitable enzymes (e.g., alcohol dehydrogenases, lipases). |

| Asymmetric Catalysis | High efficiency and selectivity, potential for scalability. | Design of novel chiral ligands and organocatalysts. |

| Sustainable Fluorination | Reduced environmental impact and improved safety. | Development of new, safer fluorinating reagents and reaction conditions. |

Expansion of Synthetic Applications in Emerging Fields of Chemical Biology and Materials Science

The unique properties imparted by the fluorine atom, such as increased metabolic stability and altered electronic properties, make fluorinated organic compounds highly valuable in various scientific fields. The chiral nature of this compound adds another layer of specificity, making it a potentially valuable building block.

In chemical biology , chiral fluorinated alcohols and their derivatives can serve as probes to study biological processes or as key components of bioactive molecules. The introduction of a fluorine atom can significantly impact a molecule's binding affinity and selectivity for biological targets. Future applications could involve the incorporation of this compound into:

Enzyme Inhibitors: The fluorine atom can alter the acidity of the alcohol and influence hydrogen bonding interactions, potentially leading to potent and selective enzyme inhibitors.

Metabolic Probes: The strategic placement of fluorine can block metabolic pathways, allowing for the study of drug metabolism and the design of more stable pharmaceuticals.

In materials science , the incorporation of fluorinated moieties can enhance the properties of polymers and other materials. Fluorinated alcohols are known to be powerful promoters for certain chemical reactions, such as the ring-opening of epoxides. Potential applications for this compound in this field could include:

Chiral Polymers: As a monomer, it could be used to synthesize polymers with unique chiral recognition properties.

Liquid Crystals: The polarity and chirality of the molecule could make it a useful component in the design of new liquid crystalline materials.

Functional Solvents: Fluorinated alcohols have unique solvent properties that can facilitate specific chemical transformations.

Addressing Limitations in Substrate Scope and Functional Group Tolerance

A significant challenge in the synthesis and application of any new chemical entity is overcoming limitations in substrate scope and functional group tolerance. For the synthesis of this compound, this means developing methods that are compatible with a wide range of starting materials and tolerant of various functional groups.

The fluorination step is often a critical bottleneck. Many fluorinating reagents are highly reactive and can lead to undesired side reactions with sensitive functional groups. Future research will need to focus on developing milder and more selective fluorination methods. This includes the use of reagents like Deoxo-Fluor, which is more thermally stable than DAST, for the nucleophilic fluorination of alcohols.

Furthermore, the stereoselective step , whether it is an enzymatic reduction or a catalytic asymmetric reaction, will have its own set of limitations. Enzymes can be highly specific for their substrates, and catalysts may be sensitive to certain functional groups. A key area of future work will be to expand the applicability of these methods through enzyme engineering and catalyst design.

| Challenge | Potential Solutions |

| Limited Substrate Scope | Development of more versatile catalysts and enzymes; exploration of a wider range of precursor molecules. |

| Poor Functional Group Tolerance | Design of milder and more selective reagents and reaction conditions; use of protective group strategies. |

| Scalability of Chiral Synthesis | Optimization of reaction conditions for large-scale production; development of continuous flow processes. |

Q & A

Q. What are the common synthetic routes for (S)-3-fluoro-2-methylpropan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves asymmetric fluorination or chiral resolution. For example, fluorinated epoxides (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) can serve as intermediates, followed by regioselective ring-opening with methyl Grignard reagents. Enantiomeric purity (>99% e.e.) is achieved via chiral chromatography or enzymatic resolution . Fluorinated alcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) are critical solvents for stabilizing intermediates during synthesis . Characterization via NMR and chiral HPLC is mandatory to confirm stereochemistry.

Q. How do solvent properties influence the stability and reactivity of this compound in organic reactions?

- Methodological Answer : Fluorinated alcohols (e.g., HFIP) enhance stability by hydrogen-bond donation, reducing decomposition pathways. For reactions requiring acidic conditions, HFIP (pKa ~9.3) can stabilize carbocation intermediates without side reactions. Solvent polarity (measured by Kamlet-Taft parameters) should be optimized to balance solubility and reaction rates. Comparative studies in HFIP vs. THF show improved yields in nucleophilic substitutions due to reduced solvolysis .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its interactions with biological targets?

- Methodological Answer : The (S)-configuration influences binding to chiral receptors, such as enzymes or ion channels. Computational docking studies (e.g., AutoDock Vina) using the fluorophenyl group as a pharmacophore reveal that the hydroxyl and fluorine positions affect hydrogen bonding and van der Waals interactions. For example, derivatives like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol show stereospecific binding to GABA receptors, confirmed via competitive radioligand assays .

Q. What experimental and computational strategies resolve contradictory NMR data for this compound derivatives?

- Methodological Answer : Contradictions in and NMR shifts often arise from dynamic effects or solvent interactions. Use variable-temperature NMR to identify conformational equilibria. DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, which can be cross-validated with experimental data. For example, discrepancies in coupling constants between (S)-configured vs. racemic mixtures were resolved by analyzing dihedral angles in optimized geometries .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of fluorinated alcohol dehydrogenation?

- Methodological Answer : Deuterium labeling at the hydroxyl or β-carbon positions (e.g., this compound-d) allows measurement of /. Primary KIEs >2 indicate rate-limiting C-H bond cleavage, typical of metal-catalyzed dehydrogenation. Secondary KIEs (<1.2) suggest transition-state charge development. Studies using Pd/C catalysts in DO show inverse isotope effects, pointing to a pre-equilibrium proton transfer step .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for asymmetric syntheses of this compound?

- Methodological Answer : Variations arise from catalyst loading, solvent purity, and workup protocols. For instance, Grignard reagent quality (residual Mg salts) can quench fluorinated intermediates. A meta-analysis of 15 studies shows yields improve from 45% to 82% when using rigorously dried THF and low-temperature (−78°C) quenching. Contradictions in enantioselectivity often stem from improper chiral stationary phase selection in HPLC .

Research Tools and Techniques

Q. Which spectroscopic methods are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : LC-MS (ESI+) with a C18 column detects impurities at <0.1% levels. NMR (470 MHz) identifies fluorinated byproducts (e.g., over-fluorinated analogs). GC-MS with a chiral column (e.g., Cyclosil-B) separates enantiomeric contaminants. For example, residual (R)-enantiomer in commercial samples was quantified to 0.3% using a β-cyclodextrin phase .

Applications in Drug Development

Q. How can this compound derivatives be optimized for blood-brain barrier (BBB) permeability?

- Methodological Answer : Substituent polarity and logP values (2.5–3.5) are critical. Introduce trifluoromethyl groups (logP +0.5) to enhance lipid solubility. In vitro BBB models (e.g., hCMEC/D3 monolayers) assess permeability via LC-MS quantification. Derivatives like (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide show 3× higher permeability than non-fluorinated analogs due to reduced hydrogen bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.